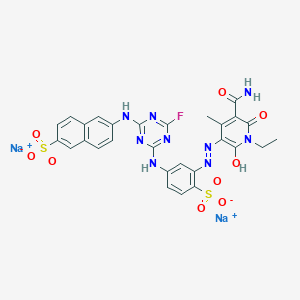
Disodium 6-((4-((3-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-4-sulphonatophenyl)amino)-6-fluoro-1,3,5-triazin-2-yl)amino)naphthalene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 6-((4-((3-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-4-sulphonatophenyl)amino)-6-fluoro-1,3,5-triazin-2-yl)amino)naphthalene-2-sulphonate is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as azo, sulphonate, and triazinyl groups. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 6-((4-((3-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-4-sulphonatophenyl)amino)-6-fluoro-1,3,5-triazin-2-yl)amino)naphthalene-2-sulphonate involves multiple steps, starting with the preparation of the azo compound. The azo compound is synthesized through a diazotization reaction, where an amine group is converted into a diazonium salt, followed by coupling with another aromatic compound. The resulting azo compound is then reacted with a triazinyl derivative under controlled conditions to form the final product. The reaction conditions typically involve maintaining a specific temperature and pH to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to control the reaction parameters. The process involves continuous monitoring of temperature, pressure, and pH to optimize the yield and purity of the final product. The industrial production methods also include purification steps such as crystallization and filtration to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 6-((4-((3-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-4-sulphonatophenyl)amino)-6-fluoro-1,3,5-triazin-2-yl)amino)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulphonate and triazinyl groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction typically yields amines.
Applications De Recherche Scientifique
Disodium 6-((4-((3-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-4-sulphonatophenyl)amino)-6-fluoro-1,3,5-triazin-2-yl)amino)naphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent for proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of Disodium 6-((4-((3-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-4-sulphonatophenyl)amino)-6-fluoro-1,3,5-triazin-2-yl)amino)naphthalene-2-sulphonate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The sulphonate groups enhance the compound’s solubility in aqueous environments, facilitating its use in biological systems. The triazinyl group can form covalent bonds with nucleophiles, making it useful in cross-linking applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium 4-amino-5-hydroxy-2,7-naphthalenedisulfonate: Similar in structure but lacks the triazinyl group.
Disodium 3-((4-acetamidophenyl)azo)-4-hydroxy-7-(phenylazo)-2-naphthalenesulfonate: Contains multiple azo groups but different substituents.
Uniqueness
Disodium 6-((4-((3-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-4-sulphonatophenyl)amino)-6-fluoro-1,3,5-triazin-2-yl)amino)naphthalene-2-sulphonate is unique due to its combination of functional groups, which confer distinct chemical and physical properties. The presence of the triazinyl group allows for specific interactions with nucleophiles, making it versatile for various applications.
Propriétés
Numéro CAS |
75268-66-5 |
|---|---|
Formule moléculaire |
C28H22FN9Na2O9S2 |
Poids moléculaire |
757.6 g/mol |
Nom IUPAC |
disodium;6-[[4-[3-[(5-carbamoyl-1-ethyl-2-hydroxy-4-methyl-6-oxopyridin-3-yl)diazenyl]-4-sulfonatoanilino]-6-fluoro-1,3,5-triazin-2-yl]amino]naphthalene-2-sulfonate |
InChI |
InChI=1S/C28H24FN9O9S2.2Na/c1-3-38-24(40)21(23(30)39)13(2)22(25(38)41)37-36-19-12-17(7-9-20(19)49(45,46)47)32-28-34-26(29)33-27(35-28)31-16-6-4-15-11-18(48(42,43)44)8-5-14(15)10-16;;/h4-12,41H,3H2,1-2H3,(H2,30,39)(H,42,43,44)(H,45,46,47)(H2,31,32,33,34,35);;/q;2*+1/p-2 |
Clé InChI |
QRRMNYQOUJLDBL-UHFFFAOYSA-L |
SMILES canonique |
CCN1C(=C(C(=C(C1=O)C(=O)N)C)N=NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)NC4=CC5=C(C=C4)C=C(C=C5)S(=O)(=O)[O-])F)S(=O)(=O)[O-])O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-](/img/structure/B13412715.png)
![4-[[(6S)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B13412721.png)
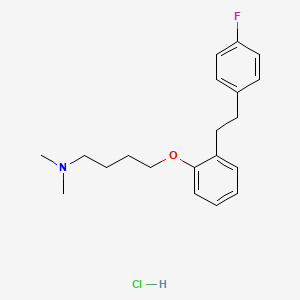
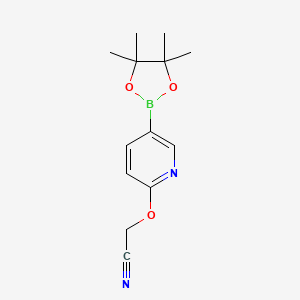
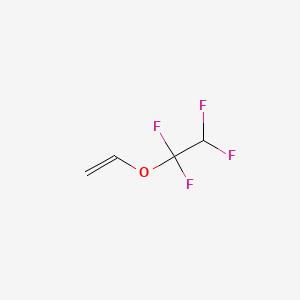
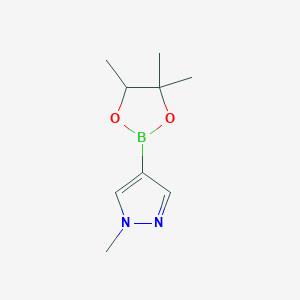
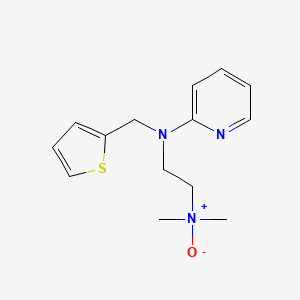

![Phenol, 2-[1-[N-acetoxyimino]ethyl]-](/img/structure/B13412760.png)
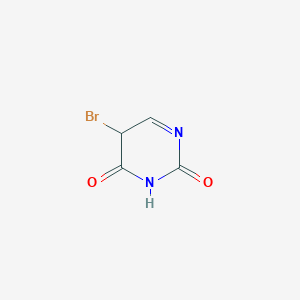
![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-22-(hydroxymethyl)-5',11,13-trimethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13412766.png)
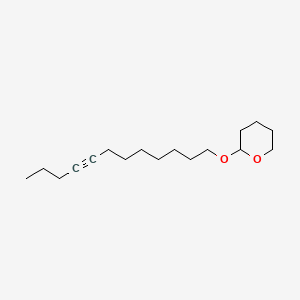
![2,3,5,6-Tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine](/img/structure/B13412779.png)
![N-[7-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]-acetamide](/img/structure/B13412800.png)
